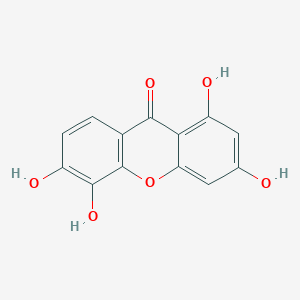

1,3,5,6-Tetrahydroxyxanthone

説明

from roots of Cudrania cochinchinensis

Structure

3D Structure

特性

IUPAC Name |

1,3,5,6-tetrahydroxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBJWKUMKKCDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420484 |

Source

|

| Record name | 1,3,5,6-tetrahydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5084-31-1 |

Source

|

| Record name | 1,3,5,6-tetrahydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of 1,3,5,6-tetrahydroxyxanthone, detailed methodologies for its isolation and purification, and an exploration of its biological significance, particularly focusing on its biosynthesis and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of 1,3,5,6-Tetrahydroxyxanthone

1,3,5,6-Tetrahydroxyxanthone has been identified in a variety of plant species, primarily within the families Clusiaceae and Hypericaceae. Some of the notable natural sources include:

-

Garcinia achachairu (Clusiaceae): The branches of this South American fruit tree are a significant source of 1,3,5,6-tetrahydroxyxanthone.[1][2][3]

-

Hypericum species (Hypericaceae): Several species within the Hypericum genus, commonly known as St. John's Wort, have been found to produce this xanthone. These include Hypericum androsaemum and Hypericum perforatum.[4][5] Cell cultures of Hypericum androsaemum have also been shown to accumulate 1,3,5,6-oxygenated xanthones.[5]

-

Canscora decussata (Gentianaceae): This medicinal plant has been reported to contain a glucoside derivative of 1,3,5,6-tetrahydroxyxanthone.[6]

-

Cudrania cochinchinensis (Moraceae): The roots of this plant are another reported source.[7]

-

Hypericum sampsonii and Hypericum geminiflorum : These species are also listed as containing 1,3,5,6-tetrahydroxyxanthone.[7]

While several sources have been identified, quantitative data on the yield of 1,3,5,6-tetrahydroxyxanthone from these natural sources is not extensively documented in a comparative manner. The table below summarizes the available information.

Table 1: Natural Sources of 1,3,5,6-Tetrahydroxyxanthone and Reported Yields

| Plant Species | Family | Plant Part | Reported Yield | References |

| Garcinia achachairu | Clusiaceae | Branches | Data not specified | [1][2][3] |

| Hypericum androsaemum | Hypericaceae | Aerial parts, Cell cultures | Data not specified | [4][5] |

| Hypericum perforatum | Hypericaceae | Roots | Data not specified | [8] |

| Canscora decussata | Gentianaceae | Whole plant | Data not specified (isolated as a glucoside) | [6] |

| Cudrania cochinchinensis | Moraceae | Roots | Data not specified | [7] |

| Hypericum sampsonii | Hypericaceae | Not specified | Data not specified | [7] |

| Hypericum geminiflorum | Hypericaceae | Not specified | Data not specified | [7] |

Biosynthesis of 1,3,5,6-Tetrahydroxyxanthone

The biosynthesis of 1,3,5,6-tetrahydroxyxanthone follows the general pathway for xanthone formation in plants. The immediate precursor is 1,3,5-trihydroxyxanthone. This precursor undergoes a regioselective hydroxylation at the C-6 position to yield 1,3,5,6-tetrahydroxyxanthone. This reaction is a key step in the diversification of xanthone structures within the plant.

Biosynthesis of 1,3,5,6-Tetrahydroxyxanthone from its precursor.

Experimental Protocols: Isolation and Purification

The isolation of 1,3,5,6-tetrahydroxyxanthone from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative, detailed experimental protocol synthesized from general methods for xanthone isolation from Garcinia and Hypericum species.

1. Plant Material Preparation:

-

Collect the desired plant material (e.g., branches of Garcinia achachairu).

-

Air-dry the plant material at room temperature until a constant weight is achieved.

-

Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

The maceration process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Optional but Recommended):

-

Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The xanthone fraction is typically enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

-

Subject the enriched xanthone fraction to column chromatography on silica (B1680970) gel.

-

Prepare the column by packing silica gel (e.g., 70-230 mesh) in a suitable non-polar solvent like n-hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

-

Combine fractions containing the target compound.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the semi-purified fractions to preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).

-

Collect the peak corresponding to 1,3,5,6-tetrahydroxyxanthone.

6. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

A general workflow for the isolation of 1,3,5,6-tetrahydroxyxanthone.

Mechanism of Action: Diuretic and Renal Protective Effects

Recent studies have highlighted the diuretic and renal protective properties of 1,3,5,6-tetrahydroxyxanthone.[9][10][11] Its mechanism of action appears to involve the modulation of oxidative stress and nitric oxide pathways in the kidneys.

In hypertensive subjects, there is often an increase in oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and a decrease in antioxidant defenses. 1,3,5,6-Tetrahydroxyxanthone has been shown to counteract these effects by:

-

Reducing Lipid Peroxidation: It decreases the levels of lipid hydroperoxides (LOOH), which are markers of oxidative damage to cell membranes.[9][10]

-

Enhancing Antioxidant Enzyme Activity: While some studies show a decrease in certain antioxidant enzymes in hypertensive models, the protective effect of this xanthone suggests a restoration of the overall antioxidant capacity. It has been shown to increase the levels of glutathione, a key cellular antioxidant.[9][10]

-

Increasing Nitric Oxide Bioavailability: The compound increases the levels of nitrite (B80452) in both the plasma and kidney homogenates.[9][10] Nitric oxide is a crucial vasodilator and plays a role in regulating renal blood flow and sodium excretion.

Proposed mechanism of diuretic and renal protective effects.

Conclusion

1,3,5,6-Tetrahydroxyxanthone is a promising natural product with well-defined natural sources and significant biological activities. This guide provides a foundational understanding of its origins, biosynthesis, and methods for its isolation. The detailed experimental workflow and insights into its mechanism of action are intended to facilitate further research into this compound's therapeutic potential. Future studies should focus on quantifying the yields of this xanthone from various sources to identify the most viable options for large-scale production and further exploring its pharmacological properties and underlying molecular mechanisms to unlock its full potential in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Achacha, Achachairu / Achacharo / Garcinis humilis / Orange mangosteen/ Alternative Medicine [stuartxchange.org]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytopharmacologic aspects of Canscora decussata Roem and Schult - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bioactive xanthones from the roots of Hypericum perforatum (common St John's wort) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3,5,6-tetrahydroxyxanthone promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

The Discovery of 1,3,5,6-Tetrahydroxyxanthone in Garcinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) derivative, has been identified in several species of the Garcinia genus, a plant family renowned for its rich phytochemical profile and medicinal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols adapted from methodologies used for xanthone extraction from Garcinia, quantitative data from preclinical studies, and a discussion of its potential therapeutic applications, particularly its diuretic and renal protective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Garcinia, belonging to the Clusiaceae family, comprises hundreds of species distributed throughout tropical regions of Asia, Africa, and America. These plants are a rich source of a diverse array of secondary metabolites, with xanthones being one of the most prominent classes of compounds. Xanthones, characterized by their dibenzo-γ-pyrone scaffold, have attracted significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Among the numerous xanthones isolated from Garcinia species, 1,3,5,6-tetrahydroxyxanthone has emerged as a compound of interest. It has been successfully isolated from species such as Garcinia achachairu and Garcinia griffithii[1][2]. Preclinical studies have begun to elucidate its pharmacological profile, with notable findings related to its diuretic, saluretic, and renal protective effects[3][4]. This guide aims to consolidate the current knowledge on 1,3,5,6-tetrahydroxyxanthone, providing a technical foundation for further research and development.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of 1,3,5,6-tetrahydroxyxanthone.

Table 1: Diuretic and Saluretic Effects of 1,3,5,6-Tetrahydroxyxanthone in Rats [3][4]

| Parameter | Species/Model | Treatment Group | Dose (mg/kg) | Observation Period (hours) | % Increase in Urine Volume (vs. Vehicle) | % Increase in Na+ Excretion (vs. Vehicle) | % Increase in K+ Excretion (vs. Vehicle) |

| Diuresis | Normotensive Wistar Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 8 | Significant increase | - | - |

| Diuresis | Normotensive Wistar Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 24 | Significant increase | - | - |

| Diuresis | Spontaneously Hypertensive Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 8 | Significant increase | - | - |

| Diuresis | Spontaneously Hypertensive Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 24 | Significant increase | - | - |

| Natriuresis | Normotensive Wistar Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 24 | Significant increase | - | - |

| Natriuresis | Spontaneously Hypertensive Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 24 | Significant increase | - | - |

| Kaliuresis | Normotensive Wistar Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 24 | Significant increase | - | - |

| Kaliuresis | Spontaneously Hypertensive Rats | 1,3,5,6-Tetrahydroxyxanthone | 0.1 | 24 | Significant increase | - | - |

Table 2: Effects of 1,3,5,6-Tetrahydroxyxanthone on Renal Biomarkers in Spontaneously Hypertensive Rats

| Parameter | Treatment Group | Dose (mg/kg) | Observation |

| Renal Antioxidant Levels | 1,3,5,6-Tetrahydroxyxanthone | Not specified | Modulated |

| Renal Nitric Oxide Levels | 1,3,5,6-Tetrahydroxyxanthone | Not specified | Modulated |

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of 1,3,5,6-tetrahydroxyxanthone, adapted from established protocols for xanthone isolation from Garcinia species.

General Extraction and Isolation of Xanthones from Garcinia Species

This protocol provides a general framework for the extraction and isolation of xanthones, which can be specifically applied to target 1,3,5,6-tetrahydroxyxanthone.

-

Plant Material Preparation:

-

Collect the desired plant part of the Garcinia species (e.g., stem bark, branches).

-

Air-dry the plant material at room temperature until a constant weight is achieved.

-

Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Perform successive extractions with solvents of increasing polarity. A typical sequence is n-hexane, followed by acetone (B3395972) or ethyl acetate (B1210297), and finally methanol.

-

Macerate the powdered plant material in each solvent for 48-72 hours at room temperature with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for continuous extraction.

-

Filter the extracts after each solvent extraction and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Chromatographic Fractionation and Purification:

-

Subject the acetone or ethyl acetate crude extract, which is likely to contain the xanthones, to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions containing the target compound using preparative TLC or repeated column chromatography until a pure compound is obtained.

-

Structural Elucidation

The structure of the isolated 1,3,5,6-tetrahydroxyxanthone can be confirmed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to confirm the final structure.

-

-

Mass Spectrometry (MS):

-

Utilize High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) to determine the exact molecular weight and elemental composition of the compound.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of 1,3,5,6-tetrahydroxyxanthone in Garcinia extracts.

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified 1,3,5,6-tetrahydroxyxanthone of known concentration in HPLC-grade methanol.

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

Prepare the Garcinia extract samples by dissolving a known amount of the dried extract in methanol, followed by filtration through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the maximum absorption wavelength of 1,3,5,6-tetrahydroxyxanthone.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions and determine the peak area corresponding to 1,3,5,6-tetrahydroxyxanthone.

-

Calculate the concentration of 1,3,5,6-tetrahydroxyxanthone in the samples using the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for the isolation and analysis of 1,3,5,6-Tetrahydroxyxanthone.

Caption: Proposed mechanism of diuretic and renal protective action of 1,3,5,6-Tetrahydroxyxanthone.

Conclusion

1,3,5,6-Tetrahydroxyxanthone represents a promising bioactive compound from the Garcinia genus with demonstrated diuretic and renal protective properties in preclinical models. This technical guide provides a foundational resource for researchers interested in further exploring this natural product. The outlined experimental protocols for isolation, characterization, and quantification, although generalized, offer a solid starting point for laboratory investigations. The provided visualizations of the experimental workflow and proposed mechanism of action serve to clarify the key processes and biological effects associated with this compound. Further research is warranted to fully elucidate the specific mechanisms of action, to quantify its presence in a wider range of Garcinia species, and to explore its full therapeutic potential.

References

The intricate biosynthetic route to tetrahydroxyxanthones in the plant kingdom: A technical guide for researchers

For Immediate Release

This comprehensive technical guide offers an in-depth exploration of the biosynthesis of tetrahydroxyxanthones in plants, providing researchers, scientists, and drug development professionals with a detailed understanding of the core pathways, key enzymatic players, and regulatory mechanisms. This document summarizes critical quantitative data, presents detailed experimental protocols, and provides visual representations of the biosynthetic pathways to facilitate further research and application in drug discovery and development.

Introduction to Tetrahydroxyxanthones

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] Among them, tetrahydroxyxanthones are of significant interest due to their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3] These compounds are predominantly found in a select number of plant families, most notably Hypericaceae (e.g., Hypericum species) and Gentianaceae (e.g., Gentiana species).[2][3] Understanding their biosynthesis is crucial for harnessing their therapeutic potential, either through targeted breeding of medicinal plants or through metabolic engineering in microbial systems.

The Core Biosynthetic Pathway

The biosynthesis of tetrahydroxyxanthones in plants originates from primary metabolism, primarily utilizing precursors from the shikimate and acetate-malonate pathways.[3][4] The pathway can be broadly divided into three key stages:

-

Formation of the Benzophenone (B1666685) Scaffold: The initial step involves the creation of a benzophenone intermediate. This process exhibits a notable divergence between the Hypericaceae and Gentianaceae families.[1][3]

-

Hydroxylation of the Benzophenone Ring: The benzophenone intermediate undergoes hydroxylation, a critical step catalyzed by cytochrome P450 monooxygenases.

-

Oxidative Cyclization to the Xanthone (B1684191) Core: The final step is an intramolecular oxidative C-O phenol (B47542) coupling reaction that forms the characteristic tricyclic xanthone structure.[4]

Divergent Pathways to the Benzophenone Intermediate

In the Hypericaceae family (e.g., Hypericum perforatum):

The pathway is L-phenylalanine-dependent. Phenylalanine, derived from the shikimate pathway, is converted to benzoyl-CoA through a series of enzymatic reactions. Benzophenone synthase (BPS), a type III polyketide synthase, then catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741).[5][6]

In the Gentianaceae family (e.g., Gentiana lutea):

This pathway is L-phenylalanine-independent. An intermediate from the shikimate pathway is converted to 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA, which serves as the starter molecule for benzophenone synthase. The condensation with three molecules of malonyl-CoA yields 2,3',4,6-tetrahydroxybenzophenone.[1][3][7]

Key Enzymes in Tetrahydroxyxanthone Biosynthesis

The biosynthesis of tetrahydroxyxanthones is orchestrated by a series of specific enzymes. The primary classes of enzymes involved are Benzophenone Synthase and Cytochrome P450 Monooxygenases.

Benzophenone Synthase (BPS)

Benzophenone synthase (EC 2.3.1.151) is a pivotal enzyme that catalyzes the formation of the C13 skeleton of benzophenones.[5] It is a member of the type III polyketide synthase superfamily.[8]

-

Reaction: Catalyzes the stepwise condensation of a benzoyl-CoA derivative (benzoyl-CoA in Hypericaceae, 3-hydroxybenzoyl-CoA in Gentianaceae) with three molecules of malonyl-CoA.

-

Product: Forms a tri- or tetrahydroxybenzophenone intermediate.

Cytochrome P450 Monooxygenases (CYPs)

A crucial family of enzymes in this pathway are the cytochrome P450 monooxygenases, particularly those belonging to the CYP81AA subfamily.[4][9] These enzymes are bifunctional, catalyzing both the 3'-hydroxylation of the benzophenone intermediate and the subsequent regioselective intramolecular C-O oxidative phenol coupling to form the xanthone core.[9][10]

-

CYP81AA1 (1,3,7-Trihydroxyxanthone synthase): This enzyme directs the cyclization para to the newly introduced hydroxyl group, leading to the formation of 1,3,7-trihydroxyxanthone. This is the predominant pathway in the Hypericaceae family.[4][10]

-

CYP81AA2 (1,3,5-Trihydroxyxanthone synthase): This enzyme directs the cyclization ortho to the hydroxyl group, resulting in 1,3,5-trihydroxyxanthone. This route is characteristic of the Gentianaceae family.[1][4]

The subsequent hydroxylation steps to yield tetrahydroxyxanthones are also catalyzed by specific hydroxylases. For instance, 1,3,6,7-tetrahydroxyxanthone is a common derivative found in many species.[6]

Visualization of the Biosynthetic Pathway

To provide a clear visual representation of the complex biosynthetic processes, the following diagrams have been generated using the Graphviz DOT language.

// Nodes Shikimate_Pathway [label="Shikimate Pathway"]; Acetate_Malonate_Pathway [label="Acetate-Malonate\nPathway"]; L_Phenylalanine [label="L-Phenylalanine"]; Benzoyl_CoA [label="Benzoyl-CoA"]; Malonyl_CoA [label="3x Malonyl-CoA"]; Benzophenone_Intermediate [label="Benzophenone\nIntermediate"]; Tetrahydroxybenzophenone [label="2,3',4,6-Tetrahydroxy-\nbenzophenone"]; Tetrahydroxyxanthone_Isomers [label="Tetrahydroxyxanthone\nIsomers"]; Downstream_Xanthones [label="Downstream Xanthone\nDerivatives"];

// Edges Shikimate_Pathway -> L_Phenylalanine [label="Hypericaceae"]; Acetate_Malonate_Pathway -> Malonyl_CoA; L_Phenylalanine -> Benzoyl_CoA; {rank=same; Benzoyl_CoA; Malonyl_CoA} Benzoyl_CoA -> Benzophenone_Intermediate [headport="w"]; Malonyl_CoA -> Benzophenone_Intermediate [headport="w"];

Shikimate_Pathway -> Tetrahydroxybenzophenone [label="Gentianaceae"];

Benzophenone_Intermediate -> Tetrahydroxybenzophenone [label="Hydroxylation\n(CYP450)"]; Tetrahydroxybenzophenone -> Tetrahydroxyxanthone_Isomers [label="Oxidative Cyclization\n(CYP450)"]; Tetrahydroxyxanthone_Isomers -> Downstream_Xanthones [label="Further Modifications"];

// Invisible edges for layout edge [style=invis]; L_Phenylalanine -> Malonyl_CoA; } .dot

Caption: Overview of the tetrahydroxyxanthone biosynthesis pathway.

Caption: Divergent pathways to tetrahydroxyxanthone precursors.

Quantitative Data Summary

Comprehensive quantitative analysis of tetrahydroxyxanthones and their precursors across different plant species and tissues is essential for understanding the regulation and potential for targeted production. The following tables summarize available data from the literature.

Table 1: Benzophenone Synthase (BPS) Substrate Specificity

| Enzyme Source | Preferred Starter Substrate | Product | Reference |

| Hypericum androsaemum | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | [5] |

| Garcinia mangostana | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | [2] |

| Centaurium erythraea | 3-Hydroxybenzoyl-CoA | 2,3',4,6-Tetrahydroxybenzophenone | [5] |

Table 2: Tetrahydroxyxanthone Content in Selected Plant Species

| Plant Species | Tissue | Tetrahydroxyxanthone Derivative(s) | Concentration (mg/g dry weight) | Reference |

| Hypericum perforatum | Aerial Parts | 1,3,6,7-Tetrahydroxyxanthone | Present | [11] |

| Gentiana lutea | Roots | Gentiacaulein (dimethoxytetrahydroxyxanthone) | Not specified | [12] |

| Gentiana kochiana | Aerial Parts | Gentiacaulein, Gentiakochianin | 76.1% and 14.2% of diethyl ether extract | [13] |

Note: Quantitative data for specific tetrahydroxyxanthone isomers is often limited and reported as part of a broader phytochemical profile. Further targeted quantitative studies are needed.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tetrahydroxyxanthone biosynthesis.

Extraction of Xanthones from Plant Material for LC-MS Analysis

This protocol is a general guideline and may require optimization depending on the specific plant material and target compounds.[3][14]

Materials:

-

Fresh or lyophilized plant material

-

Liquid nitrogen

-

Grinder or mortar and pestle

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled grinder or mortar and pestle. Lyophilized tissue can be ground at room temperature.

-

Extraction: Weigh approximately 50-100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of 80% methanol in water. For improved extraction of acidic compounds, 0.1% formic acid can be added to the solvent.

-

Homogenization: Vortex the mixture vigorously for 1 minute.

-

Sonication (Optional): Sonicate the sample in a water bath for 15-30 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the plant debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Storage: Store the samples at -20°C or -80°C until analysis.

Heterologous Expression and Purification of Benzophenone Synthase (a Type III PKS)

This protocol describes the general workflow for producing recombinant benzophenone synthase in E. coli for subsequent biochemical characterization.[15][16][17]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression vector containing the BPS gene into a suitable E. coli expression strain.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged BPS with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Enzyme Assay for Benzophenone Synthase

This assay measures the activity of BPS by quantifying the formation of the benzophenone product.

Materials:

-

Purified Benzophenone Synthase

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Benzoyl-CoA or 3-hydroxybenzoyl-CoA (substrate)

-

[2-14C]Malonyl-CoA (radiolabeled substrate) or unlabeled malonyl-CoA for HPLC-based assay

-

Stop solution (e.g., 20% acetic acid)

-

Ethyl acetate (B1210297) for extraction

-

Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure (Radioactive Assay):

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, the starter substrate (e.g., 50 µM benzoyl-CoA), and purified BPS enzyme in a total volume of 100 µL.

-

Initiation: Start the reaction by adding [2-14C]malonyl-CoA (e.g., 100 µM).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding 10 µL of stop solution.

-

Extraction: Extract the product by adding 200 µL of ethyl acetate and vortexing. Centrifuge to separate the phases.

-

Quantification: Transfer a portion of the ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Isolation of Plant Microsomes for Cytochrome P450 Activity Assays

This protocol describes the isolation of microsomal fractions, which are enriched in endoplasmic reticulum membranes where CYPs are located.[10][18]

Materials:

-

Fresh plant tissue

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 250 mM sucrose, 10 mM EDTA, 10 mM sodium metabisulfite, 2% (w/v) PVP, 10 mM DTT)

-

Resuspension buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10% (v/v) glycerol)

-

Homogenizer

-

Cheesecloth and Miracloth

-

Centrifuge and ultracentrifuge

Procedure:

-

Homogenization: Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Filtration: Filter the homogenate through layers of cheesecloth and Miracloth to remove large debris.

-

Differential Centrifugation:

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

-

-

Washing: Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

-

Resuspension: Resuspend the microsomal pellet in a minimal volume of resuspension buffer.

-

Storage: Aliquot the microsomal fraction and store at -80°C.

Cytochrome P450 Enzyme Assay

This assay measures the activity of CYP81AA enzymes by monitoring the conversion of the benzophenone substrate to the xanthone product.[9]

Materials:

-

Isolated plant microsomes or recombinant CYP enzyme

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Substrate (e.g., 2,4,6-trihydroxybenzophenone or 2,3',4,6-tetrahydroxybenzophenone) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH

-

Stop solution (e.g., methanol or acetonitrile)

-

HPLC system for product analysis

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, microsomal protein (e.g., 50-100 µg), and the benzophenone substrate (e.g., 50 µM).

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding NADPH (e.g., to a final concentration of 1 mM).

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking.

-

Termination: Stop the reaction by adding an equal volume of cold stop solution.

-

Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant by HPLC to quantify the formation of the trihydroxyxanthone product.

Conclusion

The biosynthesis of tetrahydroxyxanthones in plants is a complex and fascinating area of study with significant implications for drug discovery and development. This technical guide provides a foundational understanding of the key pathways, enzymes, and experimental methodologies. Further research is needed to fully elucidate the regulatory networks governing this pathway and to explore the full diversity of xanthone biosynthesis across the plant kingdom. The protocols and data presented herein are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]

- 5. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Purification of Constitutive Forms of Microsomal Cytochrome P450 | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 16. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression, purification and crystallization of a plant type III polyketide synthase that produces diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inventbiotech.com [inventbiotech.com]

An In-depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring phenolic compound belonging to the xanthone (B1684191) class. It has garnered significant interest in the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural sources, and biological activities, with a focus on its diuretic, renal protective, and anti-inflammatory effects. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

1,3,5,6-Tetrahydroxyxanthone possesses a tricyclic ring system characteristic of xanthones, with hydroxyl groups substituted at positions 1, 3, 5, and 6.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1,3,5,6-tetrahydroxyxanthen-9-one |

| Molecular Formula | C₁₃H₈O₆ |

| SMILES | C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

| InChI | InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 260.20 g/mol | PubChem |

| Appearance | Yellow powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |

| XLogP3 | 2.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 4 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed) |

Spectral Data

-

UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption bands in the UV-Visible region, which can be useful for their identification and quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,3,5,6-tetrahydroxyxanthone would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of xanthones, providing detailed information about the arrangement of protons and carbons in the molecule. A ¹³C NMR spectrum for 1,3,5,6-tetrahydroxyxanthone is available on SpectraBase.

Natural Sources and Isolation

1,3,5,6-Tetrahydroxyxanthone has been isolated from a variety of plant species, highlighting its widespread occurrence in nature.

Known Natural Sources:

-

Garcinia achachairu (Clusiaceae family)

-

Hypericum species , including Hypericum androsaemum and Hypericum patulum

-

Calophyllum species , such as Calophyllum brasiliense and Calophyllum sclerophyllum

-

Canscora decussata

-

Hypericum japonicum

-

Hypericum perforatum

General Isolation Protocol from Plant Material:

While a specific, detailed protocol for the isolation of 1,3,5,6-tetrahydroxyxanthone was not found in the provided search results, a general procedure for extracting xanthones from Hypericum species can be outlined as follows. This should be adapted and optimized for the specific plant material.

An In-depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone for Researchers and Drug Development Professionals

IUPAC Name: 1,3,5,6-tetrahydroxyxanthen-9-one CAS Number: 5084-31-1

This technical guide provides a comprehensive overview of 1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its diuretic and renal protective properties.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₆ | PubChem |

| Molecular Weight | 260.20 g/mol | PubChem |

| Appearance | Solid (form and color not specified in available literature) | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activities and Therapeutic Potential

1,3,5,6-Tetrahydroxyxanthone has demonstrated notable diuretic, saluretic, and renal protective effects in preclinical studies. Research indicates its potential as a lead compound for the development of novel therapeutics for conditions associated with fluid retention and kidney damage.

Diuretic and Saluretic Effects

Studies in both normotensive and spontaneously hypertensive rats have shown that 1,3,5,6-Tetrahydroxyxanthone induces a significant increase in urine volume and the excretion of sodium (Na⁺) and potassium (K⁺) ions. This saluretic effect is crucial for its diuretic action. The diuretic potential of this xanthone is comparable to that of conventional diuretic drugs.

Renal Protective Effects

The renal protective properties of 1,3,5,6-Tetrahydroxyxanthone are primarily attributed to its antioxidant activity. In hypertensive rat models, it has been shown to mitigate oxidative stress in the kidneys by reducing the levels of lipid hydroperoxides and increasing the levels of nitrite (B80452), a marker for nitric oxide production which is crucial for renal health.

Experimental Data

| Experimental Model | Key Findings |

| Normotensive and Spontaneously Hypertensive Rats | - Significantly increased urine volume. - Increased urinary excretion of Na⁺ and K⁺. - Reduced levels of lipid hydroperoxides in the kidney. - Increased levels of nitrite in the kidney. |

Experimental Protocols

The following is a generalized experimental protocol for evaluating the diuretic activity of 1,3,5,6-Tetrahydroxyxanthone in a rat model, based on descriptions from various studies.

Protocol: Evaluation of Diuretic Activity in Rats

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used. For studies on hypertension, Spontaneously Hypertensive Rats (SHR) are a common model.

-

Acclimatization: Animals are acclimatized to metabolic cages for several days before the experiment to minimize stress-related variations in urine output.

-

Fasting: Animals are fasted overnight with free access to water before the experiment to ensure uniform hydration status.

-

Hydration: A saline solution (0.9% NaCl) is administered orally or intraperitoneally to ensure a baseline level of hydration and promote urine flow.

-

Treatment Administration:

-

Control Group: Receives the vehicle (e.g., saline, distilled water with a suspending agent).

-

Test Group(s): Receive varying doses of 1,3,5,6-Tetrahydroxyxanthone, typically dissolved or suspended in the vehicle.

-

Positive Control Group: Receives a standard diuretic drug (e.g., furosemide, hydrochlorothiazide) for comparison.

-

-

Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at specific time intervals (e.g., every hour for 5-8 hours, and a cumulative 24-hour collection).

-

Data Analysis:

-

Urine Volume: The total volume of urine excreted by each animal is measured.

-

Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the urine are determined using a flame photometer or ion-selective electrodes.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Signaling Pathways and Mechanisms of Action

The renal protective effects of 1,3,5,6-Tetrahydroxyxanthone are linked to its ability to counteract oxidative stress. While the specific signaling pathways modulated by this compound are still under investigation, a plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a key regulator of cellular antioxidant defenses.

Proposed Renal Protective Signaling Pathway

Preliminary Biological Screening of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plant species. Xanthones have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of 1,3,5,6-tetrahydroxyxanthone, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Quantitative Data

1,3,5,6-Tetrahydroxyxanthone has been investigated for several biological activities, with the most pronounced effects observed in diuretic and renal protection studies. While direct quantitative data for antioxidant, anti-inflammatory, and anticancer activities are limited for this specific xanthone, data for structurally similar xanthones are presented for comparative purposes.

Diuretic and Saluretic Activity

Studies have demonstrated that 1,3,5,6-tetrahydroxyxanthone exhibits significant diuretic and saluretic effects in both normotensive and hypertensive rat models. Oral administration of the compound leads to a substantial increase in urine volume and the excretion of sodium (Na⁺) and potassium (K⁺) ions.[1][2]

| Parameter | Animal Model | Dose | Observation | Reference |

| Urine Volume | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Significant increase in 8-hour and 24-hour urine output | [1] |

| Sodium (Na⁺) Excretion | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Significant increase in urinary Na⁺ excretion | [1] |

| Potassium (K⁺) Excretion | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Significant increase in urinary K⁺ excretion | [1] |

| Chloride (Cl⁻) Excretion | Normotensive & Hypertensive Rats | 0.3 mg/kg (oral) | Significant increase in 8-hour urinary Cl⁻ excretion | [1] |

| Calcium (Ca²⁺) Excretion | Normotensive & Hypertensive Rats | 0.1 mg/kg (oral) | Reduction in 24-hour urinary Ca²⁺ excretion | [1] |

Renal Protective and Antioxidant Activity

In addition to its diuretic effects, 1,3,5,6-tetrahydroxyxanthone has shown renal protective properties in hypertensive rats. This protection is associated with the modulation of oxidative stress markers and nitric oxide levels in the kidneys.[2]

| Parameter | Animal Model | Effect of 1,3,5,6-Tetrahydroxyxanthone | Reference |

| Lipid Hydroperoxides (LOOH) | Hypertensive Rats (Kidney Homogenates) | Reduced content | [2] |

| Nitrite Levels | Hypertensive Rats (Kidney Homogenates & Plasma) | Increased levels | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,5,6-tetrahydroxyxanthone have been noted, with one study indicating its potent inhibitory effect on superoxide (B77818) formation in rat neutrophils.[3] However, specific IC₅₀ values for key inflammatory enzymes like cyclooxygenase-2 (COX-2) are not available for this compound. For comparison, data for other xanthone derivatives are provided.

| Compound | Assay | IC₅₀ (µM) | Reference |

| 1,3,6,7-Tetrahydroxyxanthone Derivatives | COX-2 Inhibition | Varies (e.g., 0.57 - 0.72 for some derivatives) | [4] |

| 1,3-dihydroxyxanthone derivatives | Acetylcholinesterase Inhibition | 0.46 - 12.09 | [5] |

Anticancer Activity

Preliminary screening for anticancer activity of 1,3,5,6-tetrahydroxyxanthone is not extensively reported. However, studies on other tetrahydroxyxanthone isomers demonstrate cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 9.18 | [6] |

| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 23.7 | [6] |

Experimental Protocols

In Vivo Diuretic and Saluretic Assay in Rats

This protocol outlines the methodology used to evaluate the diuretic and saluretic effects of 1,3,5,6-tetrahydroxyxanthone in rats.[1][2]

-

Animal Model: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR) are used.

-

Acclimatization: Animals are housed in metabolic cages for at least 3 days before the experiment for acclimatization.

-

Hydration: Prior to treatment, rats are orally loaded with 0.9% saline solution (25 mL/kg body weight).

-

Treatment Administration:

-

Test Group: 1,3,5,6-Tetrahydroxyxanthone is administered orally at doses of 0.1, 0.3, and 1.0 mg/kg.

-

Positive Control Group: Hydrochlorothiazide (10 mg/kg, oral) is used as a standard diuretic.

-

Vehicle Control Group: The vehicle (e.g., 0.9% saline with a suspending agent) is administered orally.

-

-

Urine Collection: Urine is collected at intervals of 1, 2, 4, 6, 8, and 24 hours after administration.

-

Analysis:

-

The total urine volume is measured for each interval.

-

The concentrations of electrolytes (Na⁺, K⁺, Cl⁻, and Ca²⁺) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

-

Data Evaluation: The diuretic and saluretic activities are calculated and compared between the test, positive control, and vehicle control groups.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)

This is a common in vitro method to assess antioxidant activity.

-

Reagent Preparation:

-

A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

-

Test solutions of 1,3,5,6-tetrahydroxyxanthone are prepared in methanol at various concentrations.

-

Ascorbic acid or Trolox is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test or standard solution to each well.

-

Add the DPPH solution to each well.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity (General Protocol)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of 1,3,5,6-tetrahydroxyxanthone for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Diuretic and Renal Protective Screening

Caption: Workflow for in vivo diuretic and renal protective screening of 1,3,5,6-Tetrahydroxyxanthone.

Hypothesized Anti-inflammatory Signaling Pathway

Based on studies of structurally similar xanthones, 1,3,5,6-tetrahydroxyxanthone may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 6. "Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone I" by Dan-Dan Zhang, Hong Zhang et al. [hsrc.himmelfarb.gwu.edu]

The Diuretic Mechanism of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diuretic mechanism of action of 1,3,5,6-Tetrahydroxyxanthone (THX), a natural compound isolated from Garcinia achachairu. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts in the fields of nephrology and cardiovascular disease.

Core Mechanism of Action

1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone, has been demonstrated to induce significant diuretic and saluretic effects in both normotensive and hypertensive preclinical models.[1][2][3] Its mechanism of action appears to be multifactorial, involving interactions with renal electrolyte transport systems and modulation of local renal signaling pathways. The compound has also been noted for its renal protective and potential antiurolithic properties.[4][5][6]

The primary diuretic action of THX is characterized by an increase in urine volume and the excretion of sodium (Na+) and potassium (K+).[3][4][5] Notably, THX also exhibits a calcium-sparing effect, reducing the urinary excretion of Ca2+, an action it shares with thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ).[2][4][5][6]

Quantitative Analysis of Diuretic Effects

The following tables summarize the quantitative data from preclinical studies in Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR). These studies demonstrate the dose-dependent diuretic and saluretic efficacy of THX.

Table 1: Effect of 1,3,5,6-Tetrahydroxyxanthone on 24-hour Urine Volume

| Treatment Group | Dose (mg/kg) | Urine Volume in NTR (mL/24h) | Urine Volume in SHR (mL/24h) |

| Vehicle | - | 10.5 ± 1.2 | 12.1 ± 1.5 |

| THX | 0.1 | 18.2 ± 1.8 | 20.5 ± 2.1 |

| THX | 0.3 | 19.5 ± 2.0 | 22.3 ± 2.4 |

| HCTZ | 10 | 17.9 ± 1.5 | 19.8 ± 1.9 |

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of 1,3,5,6-Tetrahydroxyxanthone on 24-hour Urinary Electrolyte Excretion in SHR

| Treatment Group | Dose (mg/kg) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) | Ca2+ Excretion (mmol/24h) | Cl- Excretion (mmol/24h) |

| Vehicle | - | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.4 ± 0.2 |

| THX | 0.1 | 2.5 ± 0.3 | 2.8 ± 0.3 | 0.4 ± 0.05 | 2.6 ± 0.3 |

| THX | 0.3 | 2.8 ± 0.4 | 3.1 ± 0.4 | 0.3 ± 0.04 | 3.0 ± 0.4 |

| HCTZ | 10 | 2.6 ± 0.3 | 2.9 ± 0.3 | 0.4 ± 0.06 | 2.8 ± 0.3* |

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Elucidation of the Signaling Pathways

The diuretic effect of THX is not fully understood at the molecular level; however, pharmacological inhibitor studies have provided critical insights into the potential signaling pathways involved.

Interaction with Renal Signaling Modulators

Studies utilizing inhibitors of key signaling pathways have revealed a complex mechanism. The diuretic effect of THX was significantly enhanced by pretreatment with L-NAME, an inhibitor of nitric oxide synthase, suggesting a potential counter-regulatory role for nitric oxide in the diuretic action of THX.[2][3] Conversely, the saluretic (Na+ and K+ excretion) effect of THX was abolished by atropine, a muscarinic receptor antagonist, indicating a crucial role for muscarinic signaling in its electrolyte-excreting properties.[2][3] The diuretic effect was not affected by indomethacin, suggesting that prostaglandin (B15479496) synthesis is not a primary pathway for its action.[2][3]

Figure 1. Proposed signaling pathways involved in the diuretic and saluretic effects of 1,3,5,6-Tetrahydroxyxanthone.

Interaction with Clinically Used Diuretics

The diuretic effect of 1,3,5,6-Tetrahydroxyxanthone is potentiated when co-administered with hydrochlorothiazide or furosemide.[2][3] This suggests that THX may act on a different segment of the nephron or through a distinct mechanism that is complementary to these diuretics. In contrast, its diuretic effect was not enhanced by amiloride (B1667095), a potassium-sparing diuretic that acts on the epithelial sodium channel (ENaC) in the collecting duct.[2][3] However, the combination with amiloride did result in a significant increase in Na+ excretion and a decrease in K+ excretion, which is characteristic of amiloride's action.[3]

Figure 2. Interaction of 1,3,5,6-Tetrahydroxyxanthone with conventional diuretics.

Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies described in the cited preclinical studies.

Animal Models

-

Species: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR).

-

Age: 3-4 months.

-

Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week prior to experimentation.

Drug Administration

-

Vehicle: A solution of 0.9% saline with 1% Tween 80.

-

Test Compounds: 1,3,5,6-Tetrahydroxyxanthone (THX), hydrochlorothiazide (HCTZ), furosemide, and amiloride are suspended in the vehicle.

-

Route of Administration: Oral gavage.

-

Volume: 10 mL/kg body weight.

Experimental Workflow

The workflow for assessing the diuretic effect of THX is outlined below.

Figure 3. Generalized experimental workflow for evaluating the diuretic properties of 1,3,5,6-Tetrahydroxyxanthone.

Biochemical Analyses

-

Urinary Electrolytes: Sodium, potassium, calcium, and chloride concentrations are determined using flame photometry or ion-selective electrodes.

-

Renal Function Markers: Urinary and plasma creatinine (B1669602) and urea (B33335) levels are measured using commercially available colorimetric assay kits.

-

Oxidative Stress Markers: Renal tissue homogenates are analyzed for levels of glutathione, superoxide (B77818) dismutase activity, catalase activity, and lipid hydroperoxides using established spectrophotometric methods.

-

Nitrite Levels: Nitrite concentration in plasma and kidney homogenates is determined using the Griess reaction as an indicator of nitric oxide production.

Conclusion and Future Directions

1,3,5,6-Tetrahydroxyxanthone demonstrates significant potential as a novel diuretic agent with a unique, multifactorial mechanism of action. Its synergistic interaction with conventional diuretics and its added renal protective effects make it an attractive candidate for further investigation. Future research should focus on elucidating the specific molecular targets of THX within the nephron, including its potential interaction with aquaporin water channels and specific ion transporters. Clinical trials are warranted to evaluate the safety and efficacy of THX in human subjects with hypertension and edematous conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5,6-Tetrahydroxyxanthone, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5,6-tetrahydroxyxanthone promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

1,3,5,6-Tetrahydroxyxanthone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of 1,3,5,6-Tetrahydroxyxanthone, including its mechanisms of action, quantitative data from pertinent studies, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Antioxidant Properties

1,3,5,6-Tetrahydroxyxanthone exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Its polyphenolic structure, characterized by multiple hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

While specific IC50 values for 1,3,5,6-Tetrahydroxyxanthone are not extensively reported in publicly available literature, the following table summarizes typical quantitative data for xanthone compounds in common antioxidant assays. These values can serve as a benchmark for comparative studies.

| Antioxidant Assay | Test System | IC50 (µM) - Representative Xanthones | Positive Control | IC50 (µM) - Control |

| DPPH Radical Scavenging | Chemical Assay | Varies | Ascorbic Acid / Trolox | Varies |

| ABTS Radical Scavenging | Chemical Assay | Varies | Ascorbic Acid / Trolox | Varies |

| Superoxide Anion Scavenging | Enzymatic/Chemical | Varies | Gallic Acid / Quercetin | Varies |

Note: The absence of specific IC50 values for 1,3,5,6-Tetrahydroxyxanthone in this table highlights a gap in the current literature and an opportunity for further research.

Anti-inflammatory Properties

1,3,5,6-Tetrahydroxyxanthone demonstrates potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Studies have shown its ability to attenuate the inflammatory response in various in vitro models.

Inhibition of Pro-inflammatory Mediators

Research indicates that 1,3,5,6-Tetrahydroxyxanthone significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression at the mRNA level[1].

Modulation of Pro-inflammatory Cytokines

1,3,5,6-Tetrahydroxyxanthone has been shown to reduce the mRNA expression of several key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1]. This suggests that the compound can modulate the inflammatory cascade at the transcriptional level.

Quantitative Anti-inflammatory Data

| Anti-inflammatory Assay | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) - Control |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | Not Reported | L-NMMA / Dexamethasone | Varies |

| TNF-α Inhibition | RAW 264.7 | Not Reported | Dexamethasone | Varies |

| IL-6 Inhibition | RAW 264.7 | Not Reported | Dexamethasone | Varies |

| IL-1β Inhibition | RAW 264.7 | Not Reported | Dexamethasone | Varies |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of 1,3,5,6-Tetrahydroxyxanthone are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Xanthones, including likely 1,3,5,6-Tetrahydroxyxanthone, are known to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. LPS stimulation activates a series of kinases, including ERK, JNK, and p38 MAPK. These activated MAPKs, in turn, phosphorylate and activate transcription factors such as AP-1, which cooperate with NF-κB to promote the expression of pro-inflammatory genes. Evidence suggests that xanthones can suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of 1,3,5,6-Tetrahydroxyxanthone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve 1,3,5,6-Tetrahydroxyxanthone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample or standard (e.g., Ascorbic Acid or Trolox) at various concentrations.

-

Add 180 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of 1,3,5,6-Tetrahydroxyxanthone.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample or standard (e.g., Trolox).

-

Add 180 µL of the ABTS•+ working solution.

-

Incubate for 6 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of 1,3,5,6-Tetrahydroxyxanthone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the NO inhibition assay.

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

-

ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Determine the cytokine concentrations from the standard curves provided with the kits. Calculate the percentage of cytokine inhibition relative to the LPS-treated control.

Conclusion

1,3,5,6-Tetrahydroxyxanthone is a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to scavenge free radicals and inhibit key pro-inflammatory signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential for oxidative stress- and inflammation-related diseases. While qualitative data highlights its efficacy, a notable gap exists in the literature regarding specific quantitative measures such as IC50 values for its various biological activities. Further research to elucidate these quantitative parameters is crucial for a comprehensive understanding of its potency and for advancing its development as a potential therapeutic agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this and other related xanthone compounds.

References

Unveiling the Therapeutic Potential of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,6-Tetrahydroxyxanthone, also known as Norathyriol, is a naturally occurring xanthone (B1684191) and the primary aglycone metabolite of mangiferin (B1668620).[1][2] Possessing superior bioavailability compared to its parent compound, Norathyriol has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of 1,3,5,6-Tetrahydroxyxanthone, consolidating current research findings to support further investigation and drug development endeavors. We delve into its multifaceted mechanisms of action, present quantitative data on its biological efficacy, outline detailed experimental protocols, and visualize key signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species.[4] 1,3,5,6-Tetrahydroxyxanthone (Norathyriol) is a prominent member of this family, notable for its formation from the deglycosylation of mangiferin by intestinal bacteria.[2] While mangiferin itself exhibits biological activities, its therapeutic application has been constrained by low oral bioavailability (approximately 1.2% in rats).[2] In stark contrast, Norathyriol demonstrates a significantly higher absolute bioavailability of around 30.4% in rats, suggesting it is the primary active metabolite responsible for the therapeutic effects observed after oral administration of mangiferin.[2] This enhanced bioavailability, coupled with potent biological activity, positions Norathyriol as a compelling candidate for therapeutic development across a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2]

Potential Therapeutic Targets and Mechanisms of Action